

5-Methylisoxazol-4-amine chemical properties and structure

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Compound of Interest

Compound Name: 5-Methylisoxazol-4-amine

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An In-depth Technical Guide to **5-Methylisoxazol-4-amine**: Properties, Synthesis, and Applications

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.^[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. Within this important class of heterocycles, **5-Methylisoxazol-4-amine** stands out as a particularly valuable and versatile building block.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of **5-Methylisoxazol-4-amine**. Moving beyond a simple recitation of data, this document delves into the core chemical properties, outlines a robust synthetic pathway with detailed experimental considerations, and explores the compound's reactivity and significance in the synthesis of complex molecular architectures. The information herein is designed to empower scientists to effectively utilize this scaffold in their research and development endeavors.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. **5-Methylisoxazol-4-amine** is a five-membered heterocyclic compound containing an amine substituent at position 4 and a methyl group at position 5.

Caption: 2D Chemical Structure of **5-Methylisoxazol-4-amine**.

The arrangement of the amine and methyl groups on the isoxazole ring dictates its electronic distribution, reactivity, and potential for forming intermolecular interactions, which are critical for its role as a synthetic intermediate.

Table 1: Chemical Identifiers and Key Properties

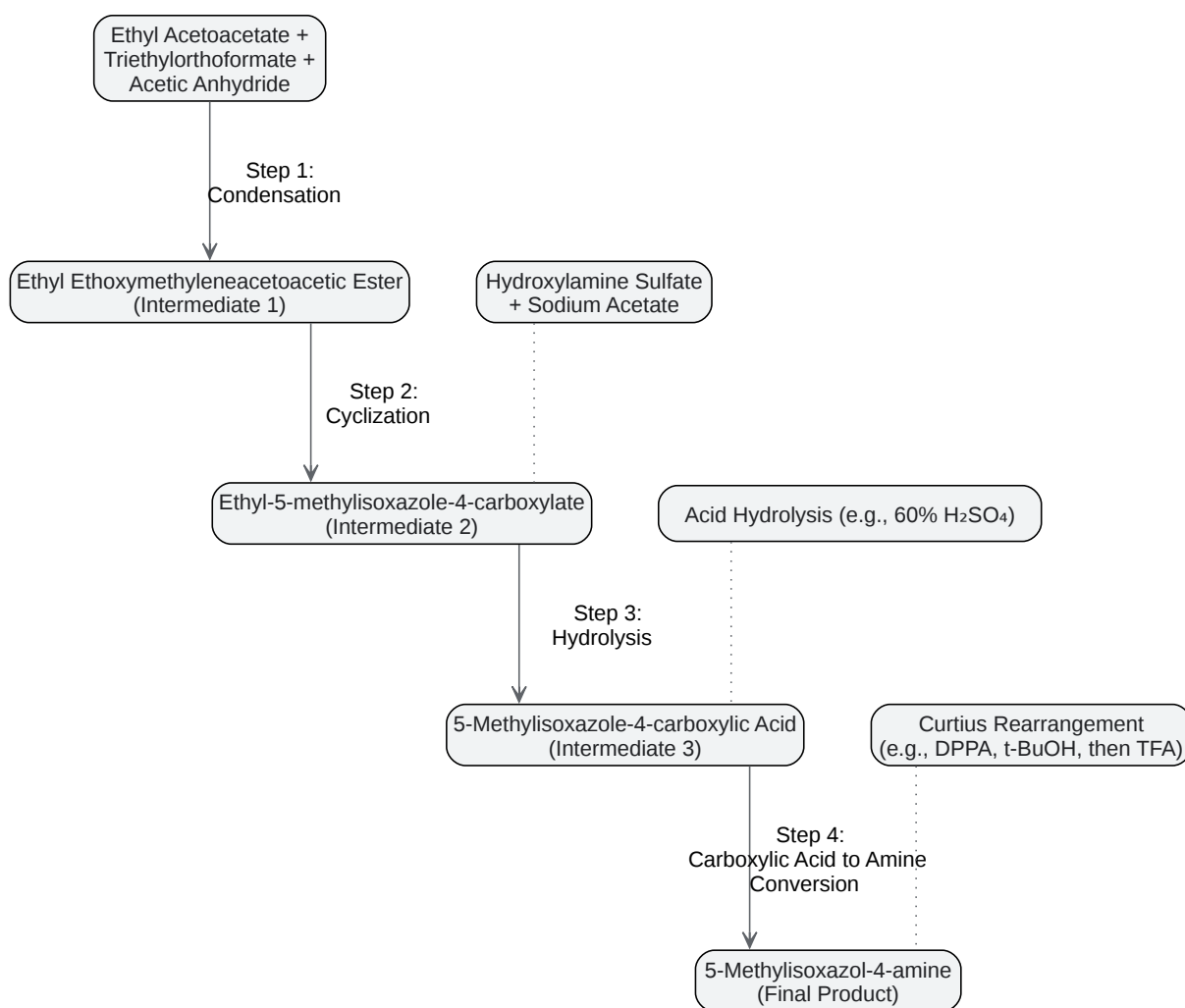
Property	Value	Source
IUPAC Name	5-methyl-1,2-oxazol-4-amine	[2]
Synonyms	4-Amino-5-methylisoxazole, 5-Methyl-4-isoxazamine	[2]
CAS Number	87988-94-1	[2][3]
Molecular Formula	C ₄ H ₆ N ₂ O	[2][3][4]
Molecular Weight	98.10 g/mol	[2][4]
Canonical SMILES	CC1=C(C=NO1)N	[2]
InChIKey	QGMHRTDVNDXDBB-UHFFFAOYSA-N	[2]

Table 2: Computed Physicochemical Data

Property	Value	Source
Exact Mass	98.048012819 Da	[2]
XLogP3-AA	0.1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	0	[2]
Topological Polar Surface Area	52.1 Å ²	[2]

Chapter 2: Synthesis and Purification

The synthesis of substituted isoxazoles often leverages cycloaddition strategies.[5] For **5-Methylisoxazol-4-amine**, a reliable and scalable approach involves the construction of the isoxazole core followed by functional group manipulation to install the amine. The following multi-step synthesis is proposed, based on established methodologies for related isoxazole-4-carboxylic acid derivatives, which serve as key precursors.[6][7]



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Caption: Proposed synthetic workflow for **5-Methylisoxazol-4-amine**.

Experimental Protocol: Synthesis of 5-Methylisoxazol-4-amine

Expertise & Causality: This protocol follows a logical progression from commercially available starting materials to the final product. The initial steps construct the core heterocyclic ring, followed by hydrolysis of the ester, which is a stable and readily purified intermediate. The final step, a Curtius rearrangement, is a well-established method for converting carboxylic acids to primary amines with retention of the molecular framework. The choice of diphenylphosphoryl azide (DPPA) offers a safer, one-pot alternative to more hazardous reagents like sodium azide.

Step 1 & 2: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate (Intermediate 2)

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, combine ethylacetoacetate, triethylorthoformate, and acetic anhydride. [\[6\]](#)[\[7\]](#)
- **Condensation:** Heat the mixture to approximately 100-110 °C. Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases, indicating the formation of ethyl ethoxymethyleneacetoacetic ester (Intermediate 1).
- **Cyclization:** Cool the reaction mixture. In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water.
- **Addition:** Slowly add the crude Intermediate 1 to the hydroxylamine solution, maintaining the temperature between -5 °C and 5 °C. The use of low temperature is critical to control the exothermic reaction and prevent the formation of isomeric impurities. [\[7\]](#)
- **Workup:** After the addition is complete, allow the mixture to stir and warm to room temperature. The product, ethyl-5-methylisoxazole-4-carboxylate, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid (Intermediate 3)

- **Reaction Setup:** Combine the purified ester (Intermediate 2) with 60% aqueous sulfuric acid in a flask equipped with a reflux condenser.[7]
- **Hydrolysis:** Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The use of aqueous sulfuric acid provides efficient hydrolysis while minimizing side reactions that can occur with prolonged heating in other acidic media.[7]
- **Isolation:** Cool the reaction mixture in an ice bath. The product, 5-Methylisoxazole-4-carboxylic acid, will precipitate as a solid.
- **Purification:** Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity. The melting point should be sharp, around 144-148 °C.[8]

Step 4: Conversion to **5-Methylisoxazol-4-amine** (Final Product)

- **Reaction Setup:** To a solution of 5-Methylisoxazole-4-carboxylic acid (Intermediate 3) in anhydrous tert-butanol, add triethylamine followed by a dropwise addition of diphenylphosphoryl azide (DPPA).
- **Rearrangement:** Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material and formation of the intermediate Boc-protected amine.
- **Deprotection:** Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane (DCM) and add trifluoroacetic acid (TFA).
- **Isolation:** Stir the mixture at room temperature until the Boc group is fully cleaved. Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
- **Final Purification:** Dry the combined organic extracts, concentrate, and purify the crude **5-Methylisoxazol-4-amine** by column chromatography on silica gel to yield the final product.

Chapter 3: Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following section outlines the expected spectral characteristics for **5-Methylisoxazol-4-amine**, providing a self-validating system for identity and purity assessment.

Table 3: Predicted Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	- Singlet for the methyl (CH ₃) protons (~2.3-2.5 ppm).- Singlet for the isoxazole ring proton (C-H) (~8.0-8.3 ppm).- Broad singlet for the amine (NH ₂) protons (variable, ~4.0-5.5 ppm, exchanges with D ₂ O).
¹³ C NMR	- Signal for the methyl carbon (~10-15 ppm).- Signals for the isoxazole ring carbons, including the C-NH ₂ (~150-160 ppm), C-CH ₃ (~165-175 ppm), and C-H (~100-110 ppm) carbons.
IR Spectroscopy	- Two distinct N-H stretching bands for the primary amine in the 3300-3450 cm ⁻¹ region.[9]- N-H bending (scissoring) vibration around 1600-1650 cm ⁻¹ . [9]- C=N stretching of the isoxazole ring around 1550-1600 cm ⁻¹ .- C-N stretching vibration in the 1250-1335 cm ⁻¹ range.[9]
Mass Spec (EI)	- Molecular ion peak (M ⁺) at m/z = 98.- Potential fragmentation patterns include loss of CH ₃ , CO, or HCN fragments, characteristic of heterocyclic rings.

Chapter 4: Chemical Reactivity and Applications

5-Methylisoxazol-4-amine is not merely a final product but a versatile intermediate whose value lies in its reactivity. The primary amine and the isoxazole core offer distinct handles for

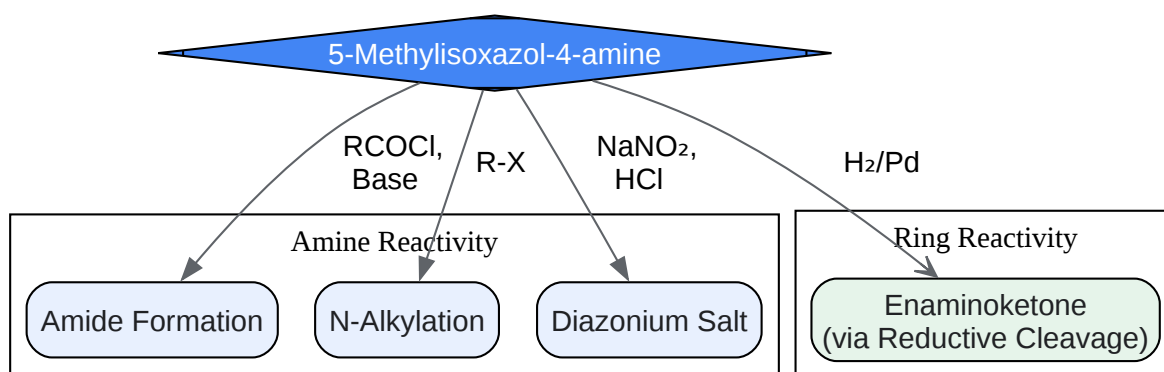
further chemical modification.

Reactivity of the Amine Group: The primary amine at the C4 position is nucleophilic and can readily undergo a variety of standard transformations, including:

- **Acylation:** Reaction with acid chlorides or anhydrides to form amides. This is a key reaction for incorporating the scaffold into larger molecules, such as in the synthesis of the drug Leflunomide.[1]
- **Alkylation:** Reaction with alkyl halides to form secondary or tertiary amines.
- **Diazotization:** Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Reactivity of the Isoxazole Ring: The N-O bond within the isoxazole ring is its most characteristic feature. Under specific conditions, this bond can be cleaved.

- **Reductive Cleavage:** Hydrogenolysis (e.g., using H_2/Pd or other reducing agents) can cleave the N-O bond to yield an enaminoketone, unmasking a valuable 1,3-dicarbonyl-like synthon. [10] This strategic ring-opening greatly expands the synthetic utility of the isoxazole core.[10]



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Caption: Key reaction pathways for **5-Methylisoxazol-4-amine**.

Applications in Drug Discovery: The isoxazole motif is a key component in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][11] **5-Methylisoxazol-4-amine** serves as a critical starting material or intermediate for accessing these complex molecules. Its structure allows for the precise installation of pharmacophoric features, making it an important tool for lead optimization and the development of novel therapeutic agents.[5][11]

Chapter 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling **5-Methylisoxazol-4-amine** and its precursors.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12][13]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14] The hydrochloride salt is often prepared to improve the handling and stability of amine compounds.[10]
- Toxicity: The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it should be treated as a potentially hazardous substance.[14]

Conclusion

5-Methylisoxazol-4-amine is a high-value chemical entity with a rich profile of properties, reactivity, and applications. Its straightforward, multi-step synthesis from common starting materials makes it an accessible building block for research laboratories. The strategic positioning of the amine and methyl groups on the stable isoxazole core provides multiple avenues for synthetic elaboration. This guide has provided a detailed technical framework, from molecular properties to practical synthesis and reactivity, intended to facilitate its effective use in the ongoing quest for novel chemical matter and advanced therapeutic agents.

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